molecular formula C22H24N2O4S2 B2516865 N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide CAS No. 955857-64-4

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide

Cat. No.: B2516865
CAS No.: 955857-64-4
M. Wt: 444.56
InChI Key: SLGYMPJWPYCSND-UHFFFAOYSA-N
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Description

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
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Biological Activity

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and applications in scientific research.

Chemical Structure and Properties

The molecular formula of this compound) is C17H23N3O4SC_{17}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 397.5 g/mol. The compound features a thiazole ring, a phenoxy group, and a benzyl thioether, which contribute to its diverse biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O₄S
Molecular Weight397.5 g/mol
Structural FeaturesThiazole ring, phenoxy group, benzyl thioether

The biological activity of this compound) is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring is known for its role in modulating enzyme activity, while the phenoxy group may enhance binding affinity to biological receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act on receptors associated with inflammatory responses, potentially mitigating conditions such as arthritis or other inflammatory diseases.
  • Cell Cycle Arrest : Preliminary studies indicate that this compound can induce cell cycle arrest in specific cancer cell lines, leading to apoptosis.

Biological Activity and Case Studies

Several studies have highlighted the biological activities of this compound):

  • Anticancer Activity : Research conducted on various tumor cell lines has demonstrated significant cytotoxic effects. For example, a study published in Journal of Medicinal Chemistry reported that this compound exhibited IC50 values in the low micromolar range against lymphoma cells .
  • Antimicrobial Properties : In vitro assays have shown that it possesses antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Animal models have indicated that the compound can reduce inflammation markers, supporting its use in therapies for chronic inflammatory diseases .

Synthesis Methods

The synthesis of this compound) typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : This is achieved by reacting appropriate thioamides with α-haloketones under basic conditions.
  • Introduction of Phenoxy Group : The phenoxy moiety is introduced through nucleophilic substitution reactions.
  • Final Amide Formation : The final step involves coupling the thiazole intermediate with the phenoxypropanamide derivative.

Optimized reaction conditions are crucial for achieving high yields and purity during synthesis.

Applications in Scientific Research

This compound) has several applications:

  • Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.
  • Biological Research : The compound is used in studies investigating cellular mechanisms and pathways involved in disease processes.
  • Material Science : Its unique chemical structure may facilitate the development of novel materials with specific electronic properties.

Properties

IUPAC Name

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-15(28-18-7-5-4-6-8-18)21(25)24-22-23-17(14-30-22)13-29-12-16-9-19(26-2)11-20(10-16)27-3/h4-11,14-15H,12-13H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGYMPJWPYCSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)CSCC2=CC(=CC(=C2)OC)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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